2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to the ring . The compound also contains an acetohydrazide group .Physical And Chemical Properties Analysis
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a solid at room temperature . The predicted boiling point is approximately 402.5°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ and a predicted refractive index of 1.60 .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry for creating complex molecules. For example, studies have focused on its role in generating pyrazole derivatives, highlighting its versatility in constructing molecules with potential biological activities (Ojala, Ojala, & Gleason, 1998; Channar et al., 2019). These studies underscore the compound's role in synthesizing molecules with detailed structural configurations conducive to further chemical modifications.
Antimicrobial and Antioxidant Properties
Research into acetoxysulfonamide pyrazole derivatives, initiated from vanillin chalcones and including 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide, has shown significant antimicrobial activities. These compounds, particularly the chloro derivatives, have also displayed notable antioxidant and anti-inflammatory activity, indicating their potential for developing new therapeutic agents (Hamada & Abdo, 2015).
Enzyme Inhibition for Disease Treatment
Compounds incorporating sulfonamide, pyrazole, and chalcone groups, synthesized using 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide, have been identified as potent inhibitors of carbonic anhydrase (CA) I and II isoenzymes. These enzymes are targets for treating diseases such as retinal and cerebral edema, epilepsy, and glaucoma. Some synthesized compounds showed superior inhibitory activity compared to the reference drug acetazolamide, suggesting promising applications in medicinal chemistry (Tuğrak et al., 2021).
Anticancer Activities
Several derivatives synthesized from 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide have been evaluated for their antiproliferative activities against cancer cell lines. Notably, compounds exhibited high efficacy against PC3 cells and moderate activities against Bcap37 and BGC823 cells, suggesting their potential in cancer treatment strategies (Jin et al., 2006).
Antiviral and Analgesic Applications
Novel derivatives of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide have been synthesized and shown to possess anti-HIV-1 activity with notable effectiveness, presenting a new avenue for developing antiviral therapies. Additionally, some derivatives have demonstrated potent analgesic activity, indicating their potential for pain management (Aslam et al., 2014).
properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLSZONXTRREMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672490 | |
Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
CAS RN |
1177340-00-9 | |
Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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